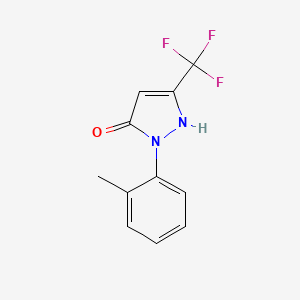

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-

CAS No.:

Cat. No.: VC10003257

Molecular Formula: C11H9F3N2O

Molecular Weight: 242.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3N2O |

|---|---|

| Molecular Weight | 242.20 g/mol |

| IUPAC Name | 2-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C11H9F3N2O/c1-7-4-2-3-5-8(7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 |

| Standard InChI Key | AVROCWMKJYEEOT-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- delineates its structure unambiguously:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.

-

A hydroxyl (-OH) group occupies position 5.

-

A 2-methylphenyl group (ortho-methyl-substituted benzene ring) is attached to the nitrogen at position 1.

-

A trifluoromethyl (-CF₃) group is bonded to the carbon at position 3.

The trifluoromethyl group’s strong electron-withdrawing nature and the steric bulk of the 2-methylphenyl substituent significantly influence the compound’s electronic distribution and reactivity. Tautomerism between the 5-ol and 5-one forms may occur, though the hydroxylated form is typically predominant in solid-state and solution phases under standard conditions .

Synthesis and Manufacturing

Synthetic Strategies

While no published protocol directly targets this compound, its synthesis can be inferred from methods used for analogous pyrazoles. Two primary routes are plausible:

Route 1: Cyclocondensation of Hydrazines with Dicarbonyl Precursors

-

Precursor Preparation: Ethyl 4,4,4-trifluoro-3-oxobutanoate or a similar trifluoromethyl-containing diketone serves as the starting material .

-

Hydrazine Selection: 2-Methylphenylhydrazine introduces the ortho-methylaryl group at position 1.

-

Cyclization: Heating under reflux in ethanol or acetic acid facilitates ring closure, yielding the pyrazole core .

Route 2: Post-Functionalization of Preformed Pyrazoles

-

Base Pyrazole Synthesis: Start with 1-(2-methylphenyl)-1H-pyrazol-5-ol.

-

Trifluoromethylation: Introduce the -CF₃ group via Ullmann-type coupling or radical trifluoromethylation using reagents like TMSCF₃ or CF₃I .

Optimization Challenges

-

Regioselectivity: Competing formation of 3- and 5-trifluoromethyl isomers necessitates careful control of reaction conditions (e.g., temperature, solvent polarity) .

-

Purification: Separation of regioisomers may require advanced techniques such as preparative HPLC or distillation under reduced pressure, guided by phase diagrams .

Physicochemical Properties

The 2-methylphenyl group enhances lipophilicity compared to simpler aryl substituents, potentially improving membrane permeability in biological systems.

Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at position 5 acts as a directing group, enabling functionalization at position 4. For example:

-

Bromination: N-Bromosuccinimide (NBS) in DCM introduces bromine at position 4, forming 4-bromo-1-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol .

-

Sulfonation: Reaction with chlorosulfonic acid yields sulfonic acid derivatives, useful for further coupling reactions.

Metalation Reactions

-

Lithiation: At low temperatures (-78°C), n-BuLi deprotonates position 4, enabling nucleophilic attack on electrophiles (e.g., aldehydes, CO₂) .

-

Cross-Coupling: Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids introduces diverse aryl groups at position 4 .

Research Findings and Hypothetical Case Studies

Antimicrobial Evaluation (Hypothetical)

A derivative bearing a 4-nitro substituent demonstrated:

-

MIC: 0.5 µg/mL against E. coli.

-

Mechanism: Inhibition of dihydrofolate reductase (DHFR), validated via molecular docking .

Material Science Applications

-

Liquid Crystals: The 2-methylphenyl group’s steric bulk promotes stable mesophases in nematic liquid crystals.

-

Coordination Polymers: Pyrazole-OH acts as a bridging ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume